6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles This compound features a unique structure with a bromophenyl group at the 6-position and an ethyl group at the 2-position of the imidazo[2,1-b][1,3,4]thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The resulting intermediate is then subjected to cyclization with ethyl iodide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The imidazo[2,1-b][1,3,4]thiadiazole ring can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anticancer agent, particularly against prostate cancer cell lines.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the activity of certain enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound has a similar imidazo[2,1-b][1,3,4]thiadiazole core but with different substituents.
6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3S/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVVYOBJKMZOEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.